MI-217

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

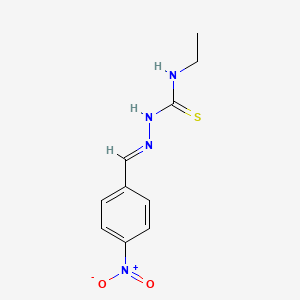

C10H12N4O2S |

|---|---|

Peso molecular |

252.30 g/mol |

Nombre IUPAC |

1-ethyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea |

InChI |

InChI=1S/C10H12N4O2S/c1-2-11-10(17)13-12-7-8-3-5-9(6-4-8)14(15)16/h3-7H,2H2,1H3,(H2,11,13,17)/b12-7+ |

Clave InChI |

GLPPPSGIOPOESR-KPKJPENVSA-N |

SMILES isomérico |

CCNC(=S)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-] |

SMILES canónico |

CCNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-] |

Origen del producto |

United States |

Foundational & Exploratory

The Role of miR-217 in Pancreatic Cancer: A Technical Guide to its Mechanism of Action

For Immediate Release

Palo Alto, CA – New research findings have been consolidated into a comprehensive technical guide detailing the intricate role of microRNA-217 (miR-217) in the pathogenesis of pancreatic cancer. This document, tailored for researchers, scientists, and professionals in drug development, elucidates the tumor-suppressive functions of miR-217, its key targets, and the signaling pathways it modulates. The guide aims to provide a foundational resource for the development of novel therapeutic strategies targeting pancreatic ductal adenocarcinoma (PDAC), one of the most lethal malignancies worldwide.

Executive Summary

MicroRNA-217 is consistently and significantly downregulated in pancreatic cancer tissues and cell lines, functioning as a critical tumor suppressor.[1][2][3] Its mechanism of action is centered on the post-transcriptional regulation of several key oncogenes, most notably KRAS, a seminal driver of pancreatic tumorigenesis. By directly binding to the 3'-untranslated region (3'-UTR) of its target messenger RNAs (mRNAs), miR-217 leads to their degradation or translational inhibition. This interference with oncogenic expression disrupts downstream signaling cascades, primarily the PI3K/AKT pathway, thereby impeding cancer cell proliferation, migration, invasion, and survival. The restoration of miR-217 levels in pancreatic cancer cells has been shown to reverse malignant phenotypes and enhance sensitivity to chemotherapy, highlighting its therapeutic potential.

Downregulation of miR-217 in Pancreatic Cancer

Multiple studies have consistently reported the significant downregulation of miR-217 in both PDAC tissues and a variety of pancreatic cancer cell lines when compared to normal pancreatic tissues.[1][2][3] This observation has been confirmed through various techniques, including locked nucleic acid (LNA) in situ hybridization and quantitative real-time PCR (qRT-PCR).

| Tissue/Cell Line | Method | Finding | Reference |

| PDAC Tissues vs. Normal Pancreatic Tissues | LNA in situ hybridization & qRT-PCR | miR-217 is downregulated in 76.2% (16 out of 21) of PDAC tissues. | [1][3] |

| PDAC Tissues vs. Normal Pancreatic Tissues | qRT-PCR | Significantly lower expression of miR-217 in pancreatic carcinoma tissues. | [4] |

| Pancreatic Cancer Cell Lines (PANC-1, MIAPaCa-2, AsPC-1, BxPC-3, etc.) vs. Normal Pancreatic Tissues | qRT-PCR | Markedly lower expression of miR-217 in all tested PDAC cell lines. | [1][2] |

| Pancreatic Cancer Cell Lines (BxPC-3, PANC-1) vs. Normal Pancreatic Cells (HPDE) | qRT-PCR | Significantly lower endogenous levels of miR-217 in PDAC cell lines. | [5] |

Molecular Mechanism of Action: Targeting Key Oncogenes

The tumor-suppressive function of miR-217 is executed through its direct interaction with the 3'-UTRs of several oncogenic transcripts, leading to their silencing.

Direct Targeting of KRAS

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most frequently mutated oncogene in pancreatic cancer. Several studies have unequivocally identified KRAS as a direct target of miR-217.[1][2][3][6]

| Cell Line | Experiment | Result | Reference |

| PANC-1 | Dual-Luciferase Reporter Assay | Overexpression of miR-217 significantly inhibited the activity of a luciferase reporter containing the wild-type KRAS 3'-UTR, but not a mutant version. | [1] |

| 293T | Dual-Luciferase Reporter Assay | Co-transfection of miR-217 and a KRAS 3'UTR-luciferase construct resulted in a significant decrease in luciferase activity compared to a negative control. | [7] |

| PANC-1 and MIAPaCa-2 | Western Blot | Upregulation of miR-217 led to a dramatic reduction in KRAS protein expression. | [1] |

Other Validated Targets of miR-217 in Pancreatic Cancer

Beyond KRAS, miR-217 has been shown to target other critical proteins involved in pancreatic cancer progression.

| Target | Function in Pancreatic Cancer | Reference |

| SIRT1 | Promotes proliferation and metastasis. | [8] |

| ATAD2 | Overexpressed with high oncogenic potential; involved in cell proliferation and migration. | [9] |

| E2F3 | Promotes cell proliferation and invasion. | [10] |

| Tpd52l2 | Involved in cell proliferation, migration, and invasion. | [11] |

| ANLN | An actin-binding protein involved in cancer cell aggressiveness. | [12] |

Impact on Cellular Signaling Pathways

The downregulation of miR-217 and subsequent upregulation of its target oncogenes, particularly KRAS, leads to the aberrant activation of downstream signaling pathways that are crucial for cancer progression. The most prominently affected pathway is the PI3K/AKT signaling cascade.

The miR-217-KRAS-AKT Axis

Upregulation of miR-217 has been demonstrated to decrease the protein levels of KRAS, which in turn reduces the constitutive phosphorylation of the downstream effector AKT.[1][3]

The miR-217-ATAD2-AKT Axis

Overexpression of miR-217 has been shown to downregulate ATAD2, leading to the inactivation of the AKT signaling pathway.[9]

Functional Consequences in Pancreatic Cancer

The dysregulation of the miR-217 network has profound effects on the hallmarks of cancer, including proliferation, apoptosis, migration, and invasion.

| Cellular Process | Effect of miR-217 Overexpression | Quantitative Data | Reference |

| Cell Proliferation | Inhibition | Significant reduction in cell growth in PANC-1 and MIAPaCa-2 cells. | [1][2] |

| Apoptosis | Induction | Increased percentage of apoptotic cells. | [10] |

| Cell Migration | Inhibition | Significant decrease in the migratory capacity of pancreatic cancer cells. | [4][11] |

| Cell Invasion | Inhibition | Significant reduction in the invasive potential of pancreatic cancer cells. | [4][11] |

| Anchorage-Independent Growth | Inhibition | Reduced ability of PDAC cells to form colonies in soft agar. | [1] |

| In Vivo Tumor Growth | Inhibition | Decreased tumor growth in nude mouse xenograft models. | [1][3] |

| Chemosensitivity | Enhancement | Increased sensitivity of pancreatic cancer cells to gemcitabine. | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of miR-217 in pancreatic cancer.

Quantification of miR-217 Expression: qRT-PCR

Protocol Outline:

-

RNA Extraction: Total RNA is extracted from pancreatic cancer tissues or cell lines using a suitable kit (e.g., TRIzol reagent).

-

Reverse Transcription: A specific stem-loop primer for miR-217 is used for reverse transcription to generate complementary DNA (cDNA).

-

Quantitative PCR: The cDNA is then used as a template for real-time PCR with primers specific for miR-217. A small nuclear RNA (e.g., U6) is often used as an internal control for normalization.

-

Data Analysis: The relative expression of miR-217 is calculated using the 2-ΔΔCt method.

Target Validation: Dual-Luciferase Reporter Assay

Protocol Outline:

-

Vector Construction: The 3'-UTR of the putative target gene (e.g., KRAS) is cloned downstream of a firefly luciferase reporter gene. A control vector with a mutated seed region in the 3'-UTR is also prepared.

-

Co-transfection: Pancreatic cancer cells are co-transfected with the firefly luciferase reporter vector, a Renilla luciferase vector (for normalization), and either a miR-217 mimic or a negative control.

-

Luciferase Assay: After 24-48 hours, cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in the presence of the miR-217 mimic compared to the control indicates a direct interaction between miR-217 and the target 3'-UTR.

Functional Assays

-

Cell Proliferation Assay (e.g., CCK-8 or MTT): Measures the metabolic activity of cells, which is proportional to the number of viable cells. Overexpression of miR-217 is expected to decrease cell proliferation.

-

Transwell Migration and Invasion Assays: Assesses the ability of cells to move through a porous membrane (migration) or a membrane coated with a basement membrane matrix (invasion). Increased miR-217 levels are expected to inhibit both processes.

-

Apoptosis Assay (e.g., Annexin V/PI Staining): Detects apoptotic cells by flow cytometry. Overexpression of miR-217 is expected to increase the percentage of apoptotic cells.

Therapeutic Implications and Future Directions

The consistent downregulation of miR-217 in pancreatic cancer and its tumor-suppressive functions make it an attractive candidate for therapeutic intervention. Strategies aimed at restoring miR-217 levels in tumor cells, such as the use of miR-217 mimics, could represent a novel approach to pancreatic cancer treatment.[1][3] Furthermore, the ability of miR-217 to sensitize cancer cells to conventional chemotherapy suggests its potential use in combination therapies.

Future research should focus on the development of efficient and targeted delivery systems for miR-217 mimics to pancreatic tumors in vivo. Additionally, further elucidation of the complete network of miR-217 targets and their downstream signaling pathways will provide a more comprehensive understanding of its role in pancreatic cancer and may reveal additional therapeutic targets.

References

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. The miR-217 microRNA functions as a potential tumor suppressor in pancreatic ductal adenocarcinoma by targeting KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Candidate miRNAs' Expression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MicroRNA-217 modulates pancreatic cancer progression via targeting ATAD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MicroRNA-217 functions as a prognosis predictor and inhibits pancreatic cancer cell proliferation and invasion via targeting E2F3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MicroRNA-217 inhibits cell proliferation, invasion and migration by targeting Tpd52l2 in human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

The Role of miR-217 in the Regulation of KRAS Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, particularly in aggressive malignancies such as pancreatic, colorectal, and lung cancer. The constitutive activation of KRAS signaling pathways drives tumor initiation, progression, and resistance to therapy, making it a critical target for cancer treatment. However, the direct inhibition of KRAS has proven to be a formidable challenge. MicroRNAs (miRNAs), a class of small non-coding RNAs that regulate gene expression post-transcriptionally, have emerged as key players in cancer biology. This technical guide provides an in-depth analysis of the role of microRNA-217 (miR-217) as a potent tumor suppressor that directly targets and regulates KRAS signaling. We will explore the molecular mechanisms, downstream effects, and the therapeutic potential of miR-217 in the context of KRAS-driven cancers. This document will also present a compilation of quantitative data from key experiments and detailed experimental protocols to facilitate further research in this promising area.

Introduction: The KRAS Challenge and the Promise of miRNA-based Therapeutics

The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In normal cells, this cycling is tightly regulated. However, activating mutations in the KRAS gene, most commonly occurring at codons 12, 13, and 61, lock the protein in a constitutively active state. This leads to the persistent activation of downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. The high prevalence of KRAS mutations in major human cancers underscores its significance as a therapeutic target.

MicroRNAs have garnered significant attention as potential therapeutic agents due to their ability to modulate entire signaling networks. MiR-217 has been identified as a key tumor-suppressive miRNA that is frequently downregulated in several cancers, most notably in pancreatic ductal adenocarcinoma (PDAC), where KRAS mutations are nearly ubiquitous.[1][2][3][4][5][6] This guide will elucidate the intricate relationship between miR-217 and KRAS signaling.

The Molecular Mechanism of miR-217-Mediated KRAS Regulation

MiR-217 exerts its tumor-suppressive functions by directly targeting the KRAS messenger RNA (mRNA) for translational repression. This interaction is mediated by the binding of the miR-217 seed sequence to a specific binding site within the 3' untranslated region (3'-UTR) of the KRAS mRNA.

Direct Interaction between miR-217 and the KRAS 3'-UTR

Bioinformatic analyses have predicted a highly conserved binding site for miR-217 in the 3'-UTR of the KRAS gene.[1] This direct interaction has been experimentally validated through luciferase reporter assays. In these assays, the KRAS 3'-UTR is cloned downstream of a luciferase reporter gene. Co-transfection of this reporter construct with miR-217 mimics into cancer cells results in a significant reduction in luciferase activity, confirming the direct binding of miR-217 to the KRAS 3'-UTR.[1][3] Conversely, mutation of the miR-217 binding site in the KRAS 3'-UTR abrogates this repressive effect.

Downregulation of KRAS Protein Expression and Downstream Signaling

The binding of miR-217 to the KRAS 3'-UTR leads to the inhibition of KRAS protein translation.[1][2] Importantly, this regulation occurs at the post-transcriptional level, as the overexpression of miR-217 does not affect the levels of KRAS mRNA.[1][3] The reduction in KRAS protein levels subsequently leads to the attenuation of its downstream signaling pathways. A key downstream effector of KRAS is the PI3K/AKT pathway, which plays a crucial role in cell survival and proliferation. Overexpression of miR-217 has been shown to decrease the phosphorylation of AKT (p-AKT), indicating a reduction in the activity of this pathway.[1][2] Similarly, components of the MAPK/ERK pathway are also downregulated upon miR-217 expression.[7]

Caption: The miR-217/KRAS signaling pathway.

Functional Consequences of miR-217-Mediated KRAS Inhibition in Cancer

The restoration of miR-217 expression in cancer cells harboring KRAS mutations leads to a significant reversal of the malignant phenotype. These functional effects have been demonstrated through a variety of in vitro and in vivo experiments.

Inhibition of Cell Proliferation and Anchorage-Independent Growth

Overexpression of miR-217 in pancreatic and cervical cancer cell lines leads to a marked reduction in cell proliferation.[1][8] This is often accompanied by cell cycle arrest. Furthermore, miR-217 significantly inhibits anchorage-independent growth, a hallmark of transformed cells, as demonstrated by a decrease in the number and size of colonies formed in soft agar (B569324) assays.[1]

Induction of Apoptosis

By suppressing the pro-survival signals emanating from the KRAS/AKT pathway, miR-217 promotes apoptosis in cancer cells. This has been quantified using Annexin V staining followed by flow cytometry, which shows an increased percentage of apoptotic cells upon miR-217 overexpression.[9][10]

Suppression of Cell Migration and Invasion

The invasive and metastatic potential of cancer cells is also curtailed by miR-217. In vitro wound healing and transwell invasion assays have shown that miR-217 significantly reduces the migratory and invasive capabilities of cancer cells.[8][10]

In Vivo Tumor Suppression

The tumor-suppressive role of miR-217 has been validated in vivo using xenograft mouse models. Subcutaneous injection of cancer cells overexpressing miR-217 into immunocompromised mice results in a significant reduction in tumor growth, as measured by tumor volume and weight, compared to control cells.[2][8] Immunohistochemical analysis of these tumors reveals decreased expression of KRAS and proliferation markers like Ki-67.[8]

Quantitative Data Presentation

The following tables summarize the quantitative data from key experiments demonstrating the effects of miR-217 on KRAS signaling and cancer cell phenotype.

Table 1: Expression of miR-217 and its effect on KRAS

| Parameter | Cancer Type | Finding | Reference |

| miR-217 Expression in Tissues | Pancreatic Ductal Adenocarcinoma | Downregulated in 76.2% (16/21) of PDAC tissues compared to normal pancreatic tissue. | [1][2][3][4][5][6] |

| miR-217 Expression in Cell Lines | Pancreatic Ductal Adenocarcinoma | Markedly lower expression in all seven tested PDAC cell lines compared to normal pancreatic tissues. | [1] |

| Luciferase Reporter Assay | Pancreatic Cancer (PANC-1 cells) | Overexpression of miR-217 inhibited wild-type but not mutant KRAS 3'-UTR reporter activity. | [1][3] |

| KRAS Protein Expression | Pancreatic Cancer (PANC-1 and MIAPaCa-2 cells) | Significant inhibition of KRAS protein expression upon miR-217 overexpression. | [1][3] |

| KRAS mRNA Expression | Pancreatic Cancer (PANC-1 and MIAPaCa-2 cells) | No significant change in KRAS mRNA level upon miR-217 overexpression. | [1][3] |

| p-AKT Protein Expression | Pancreatic Cancer (PANC-1 cells) | Decreased level of phospho-AKT protein following transfection with pre-miR-217. | [1] |

Table 2: Functional Effects of miR-217 Overexpression in Cancer Cells

| Assay | Cell Line(s) | Quantitative Effect | Reference |

| Cell Growth | Pancreatic Cancer (PANC-1) | 26.2% inhibition of cell growth in 217-vector-transfected cells compared to mock cells. | [1] |

| Anchorage-Independent Growth | Pancreatic Cancer (PANC-1) | Significant reduction in the number and size of colonies in soft agar. | [1] |

| Apoptosis | Cervical Cancer (SiHa and Ca-Ski) | Marked increase in the percentage of apoptotic cells. | [8] |

| In Vivo Tumor Growth (Xenograft) | Cervical Cancer (SiHa) | Remarkable decrease in tumor volume and weight in mice inoculated with miR-217 overexpressing cells. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

miRNA Mimic Transfection

Caption: Workflow for miRNA mimic transfection.

Protocol:

-

Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 hours, or until they reach 60-80% confluency.

-

Complex Preparation:

-

In a sterile tube, dilute 5 µL of Lipofectamine™ RNAiMAX Reagent in 125 µL of Opti-MEM™ Medium per well.

-

In a separate sterile tube, dilute the desired concentration of miR-217 mimic or negative control mimic in 125 µL of Opti-MEM™ Medium per well.

-

-

Complex Formation: Combine the diluted Lipofectamine and miRNA solutions (1:1 ratio) and incubate for 20 minutes at room temperature to allow for complex formation.

-

Transfection: Add 250 µL of the miRNA-lipid complex to each well containing cells.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Analysis: After incubation, harvest the cells for downstream applications such as qRT-PCR, Western blotting, or functional assays.

Dual-Luciferase Reporter Assay

Protocol:

-

Vector Construction: Clone the wild-type or mutant 3'-UTR of KRAS into a luciferase reporter vector (e.g., psiCHECK™-2).

-

Co-transfection: Co-transfect cancer cells (e.g., HEK293T or a relevant cancer cell line) in a 24-well plate with the luciferase reporter vector, a Renilla luciferase control vector (for normalization), and either the miR-217 mimic or a negative control mimic using a suitable transfection reagent.

-

Incubation: Incubate the cells for 48 hours.

-

Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The relative luciferase activity is then calculated as the ratio of normalized luciferase activity in the miR-217 mimic-transfected cells to that in the negative control-transfected cells.

Western Blotting for KRAS and p-AKT

Protocol:

-

Protein Extraction: Lyse the transfected cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against KRAS, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ).

Anchorage-Independent Growth (Soft Agar) Assay

Protocol:

-

Base Agar Layer: Prepare a 0.6% agar solution in complete medium and pour it into the bottom of a 6-well plate. Allow it to solidify.

-

Cell Suspension: Trypsinize and resuspend the transfected cells in complete medium.

-

Top Agar Layer: Mix the cell suspension with a 0.3% agar solution in complete medium and layer it on top of the solidified base agar.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, adding fresh medium on top of the agar every 3-4 days to prevent drying.

-

Staining and Counting: After colonies have formed, stain them with crystal violet and count the number of colonies under a microscope. The size of the colonies can also be measured.

Therapeutic Implications and Future Directions

The consistent downregulation of miR-217 in KRAS-driven cancers and its potent tumor-suppressive functions make it an attractive candidate for miRNA-based cancer therapy. The restoration of miR-217 levels in tumors could potentially inhibit KRAS signaling and suppress tumor growth.

miR-217 as a Therapeutic Agent

The development of stable and efficiently delivered miR-217 mimics is a key area of research. Various delivery systems, such as lipid-based nanoparticles and viral vectors, are being explored to deliver miRNA mimics to tumor tissues in vivo. These strategies aim to overcome the challenges of miRNA degradation and inefficient cellular uptake.

miR-217 as a Biomarker

The expression level of miR-217 in tumor tissues or circulating in bodily fluids could serve as a potential biomarker for the diagnosis, prognosis, and prediction of therapeutic response in patients with KRAS-mutant cancers.

Future Research

Further research is needed to fully elucidate the complex regulatory network of miR-217 and to identify other potential targets that may contribute to its tumor-suppressive effects. Additionally, preclinical and clinical studies are required to evaluate the safety and efficacy of miR-217-based therapies. The combination of miR-217 mimics with other targeted therapies or conventional chemotherapy may also represent a promising strategy to overcome drug resistance and improve patient outcomes.

Conclusion

MiR-217 has emerged as a critical tumor suppressor that directly regulates the KRAS oncogene. Its ability to inhibit KRAS signaling and suppress multiple aspects of the malignant phenotype highlights its therapeutic potential in a wide range of KRAS-driven cancers. The continued investigation of the miR-217/KRAS axis will undoubtedly pave the way for the development of novel and effective cancer therapies. This technical guide provides a comprehensive overview of the current understanding of this important interaction and serves as a valuable resource for researchers dedicated to advancing the field of cancer biology and drug development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The miR-217 microRNA functions as a potential tumor suppressor in pancreatic ductal adenocarcinoma by targeting KRAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. KRAS-related noncoding RNAs in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] The miR-217 microRNA functions as a potential tumor suppressor in pancreatic ductal adenocarcinoma by targeting KRAS. | Semantic Scholar [semanticscholar.org]

- 7. The effects of miR-217 inhibitor and mimic in the progression of Kirsten rat sarcoma viral oncogene homologue driven cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MicroRNA-217 acts as a tumor suppressor and correlates with the chemoresistance of cervical carcinoma to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MicroRNA-217 functions as a prognosis predictor and inhibits pancreatic cancer cell proliferation and invasion via targeting E2F3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MicroRNA-217 inhibits cell proliferation, invasion and migration by targeting Tpd52l2 in human pancreatic adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Targets of MicroRNA-217 in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-217 (miR-217) has emerged as a significant, albeit complex, regulator in the molecular landscape of glioblastoma (GBM), the most aggressive primary brain tumor. Its role is context-dependent, with studies demonstrating both tumor-suppressive and oncogenic functions through the regulation of distinct downstream targets. This technical guide provides an in-depth overview of the experimentally validated downstream targets of miR-217 in glioblastoma, focusing on the core signaling pathways affected. We present a synthesis of quantitative data from key studies, detailed experimental protocols for target validation and functional analysis, and visual diagrams of the molecular pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Glioblastoma is characterized by profound molecular heterogeneity and dysregulation of critical signaling pathways governing cell proliferation, survival, and invasion. MicroRNAs (miRNAs), a class of small non-coding RNAs, are key post-transcriptional regulators that modulate gene expression by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs).[1][2][3] Dysregulation of miRNAs is a hallmark of many cancers, including GBM.[4][5] MiR-217 has been identified as one such dysregulated microRNA in glioblastoma, with a compelling but dichotomous role in its pathogenesis. Evidence points to its function as a tumor suppressor in some contexts and a promoter of malignant phenotypes in others, a duality dictated by the specific downstream targets it regulates within the tumor cell. This guide will dissect these divergent roles by focusing on its key validated targets: Runt-related transcription factor 2 (Runx2), Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein gamma (YWHAG), and Sirtuin 1 (SIRT1).

Validated Downstream Targets of miR-217 in Glioblastoma

The functional impact of miR-217 in glioblastoma is defined by the downstream genes it post-transcriptionally silences. The following sections detail the primary validated targets.

Runt-related transcription factor 2 (Runx2): A Tumor Suppressor Axis

Several studies have identified miR-217 as a tumor suppressor in glioma, primarily through its direct inhibition of Runx2.[6][7] Runx2 is a transcription factor known to promote cancer cell proliferation and invasion. In glioma, miR-217 expression is often downregulated, which is associated with more advanced tumor stages.[6] Restoration of miR-217 levels has been shown to inhibit glioma cell proliferation, colony formation, migration, and invasion by directly targeting Runx2.[6][7]

| Experimental Assay | Cell Line | Observation | Quantitative Change | Reference |

| Luciferase Reporter Assay | U87 | Co-transfection of miR-217 mimic with Runx2 3'-UTR reporter | Significant inhibition of luciferase activity | [6] |

| qRT-PCR | U87 | Overexpression of miR-217 mimic | Significant suppression of Runx2 mRNA levels | [6] |

| Western Blot | U87 | Overexpression of miR-217 mimic | Significant suppression of Runx2 protein levels | [6] |

| Cell Proliferation Assay | Glioma cells | Overexpression of miR-217 | Inhibition of proliferation | [6] |

| Colony Formation Assay | Glioma cells | Overexpression of miR-217 | Inhibition of colony formation | [6] |

| Cell Invasion Assay | Glioma cells | Overexpression of miR-217 | Inhibition of invasion | [6] |

YWHAG: An Oncogenic Axis

In contrast to its role in the Runx2 axis, a separate line of investigation has implicated miR-217 as an oncogene in glioblastoma through the repression of YWHAG.[8][9] In this context, miR-217 was found to be up-regulated in glioblastoma tissues and cells, while YWHAG was down-regulated.[8] By directly targeting the 3'-UTR of YWHAG, miR-217 suppresses its expression. The downregulation of YWHAG, a protein involved in p53 regulation, leads to decreased phosphorylation of MDM4 and subsequent degradation of p53, thereby promoting cell viability, proliferation, and invasion.[8]

| Experimental Assay | Cell Line | Observation | Quantitative Change | Reference |

| Dual-Luciferase Reporter | U87 MG | Co-transfection of miR-217 with YWHAG 3'-UTR reporter | Direct targeting and suppression of expression | [8] |

| qRT-PCR | Glioblastoma Tissues | Comparison between tumor and normal tissue | miR-217 up-regulated, YWHAG down-regulated | [8] |

| MTT Assay | U87 MG | Down-regulation of miR-217 or up-regulation of YWHAG | Suppression of cell viability | [8] |

| Colony Formation Assay | U87 MG | Down-regulation of miR-217 or up-regulation of YWHAG | Suppression of proliferation | [8] |

| Transwell Assay | U87 MG | Down-regulation of miR-217 or up-regulation of YWHAG | Suppression of migration and invasion | [8] |

| In Vivo Xenograft Model | N/A | Overexpression of miR-217 | Promotion of tumor growth | [8] |

Sirtuin 1 (SIRT1)

SIRT1, a NAD+-dependent deacetylase, has also been identified as a direct target of miR-217 in the context of gliomagenesis.[10] SIRT1 has a complex, dual role in cancer, acting as either a tumor promoter or suppressor depending on the cellular context.[11][12][13] The interaction with miR-217 adds another layer of regulation to its function in glioblastoma.[10] The circSPG21/miR-217/SIRT1 axis has been described as a mechanism where circSPG21 sponges miR-217, leading to increased SIRT1 expression and reduced oxidative stress-induced senescence.[11]

Signaling Pathway Diagrams

The following diagrams, rendered in DOT language, illustrate the signaling cascades involving miR-217 and its key targets in glioblastoma.

Caption: miR-217 tumor-suppressive pathway via Runx2 inhibition.

Caption: miR-217 oncogenic pathway via YWHAG/p53 axis.

Experimental Protocols

This section provides a generalized framework for the key experimental methodologies used to validate and characterize the downstream targets of miR-217.

Target Validation: Dual-Luciferase Reporter Assay

This assay directly tests the binding of miR-217 to the 3'-UTR of a putative target mRNA.

-

Vector Construction : Clone the full-length 3'-UTR of the target gene (e.g., Runx2, YWHAG) downstream of a luciferase reporter gene (e.g., Firefly luciferase) in a suitable plasmid vector. As a negative control, create a mutant version of the 3'-UTR where the predicted miR-217 binding seed sequence is altered.

-

Cell Culture and Transfection : Seed glioblastoma cells (e.g., U87, U251) in 24-well plates. Co-transfect the cells using a lipid-based transfection reagent (e.g., Lipofectamine 2000) with the following:

-

The 3'-UTR luciferase reporter plasmid (wild-type or mutant).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Either a miR-217 mimic or a negative control miRNA (miR-NC).

-

-

Lysis and Measurement : After 24-48 hours of incubation, lyse the cells. Measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system on a luminometer.

-

Data Analysis : Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. A significant decrease in normalized luciferase activity in cells co-transfected with the wild-type 3'-UTR and the miR-217 mimic compared to controls confirms a direct interaction.

Caption: Workflow for a dual-luciferase reporter assay.

Endogenous Regulation: qRT-PCR and Western Blot

These methods confirm that miR-217 regulates the endogenous levels of the target mRNA and protein.

-

Cell Transfection : Transfect glioblastoma cells with either a miR-217 mimic, a miR-217 inhibitor, or respective negative controls.

-

RNA Extraction and qRT-PCR : At 48 hours post-transfection, isolate total RNA. Synthesize cDNA using reverse transcriptase. Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene (e.g., Runx2) and a housekeeping gene (e.g., GAPDH) for normalization. Analyze data using the ΔΔCt method.

-

Protein Extraction and Western Blot : At 72 hours post-transfection, lyse cells and quantify total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific to the target protein (e.g., Runx2, YWHAG) and a loading control (e.g., GAPDH, β-actin). Detect with a secondary antibody and visualize using chemiluminescence.

Functional Assays

These assays determine the phenotypic consequences of the miR-217/target interaction.

-

Proliferation/Viability Assays (MTT, Cell Counting) : Transfect cells with miR-217 mimics/inhibitors. At various time points (e.g., 24, 48, 72 hours), measure cell viability using MTT reagent or by direct cell counting.

-

Invasion/Migration Assays (Transwell Assay) : Seed transfected cells in the upper chamber of a Matrigel-coated (for invasion) or uncoated (for migration) Transwell insert. Add chemoattractant (e.g., FBS) to the lower chamber. After 24-48 hours, stain and count the cells that have migrated/invaded to the lower surface of the membrane.

Conclusion and Future Directions

The role of miR-217 in glioblastoma is a clear example of the functional plasticity of microRNAs in cancer. Its ability to act as both a tumor suppressor by targeting Runx2 and an oncomiR by targeting YWHAG underscores the complexity of miRNA-based regulation. This duality highlights a critical consideration for therapeutic development: the overall cellular context and the relative expression levels of its various targets likely determine the net effect of miR-217 modulation.

For drug development professionals, this complexity suggests that simply targeting miR-217 levels directly with mimics or inhibitors may yield unpredictable or conflicting results. A more nuanced approach would involve targeting the specific downstream pathways that are dominantly dysregulated in a given patient's tumor. Future research should focus on:

-

Stratifying GBM patients based on the expression levels of miR-217 and its key targets (Runx2, YWHAG, SIRT1) to correlate with clinical outcomes.

-

Investigating the upstream mechanisms that control miR-217 expression in GBM to understand why it is up- or down-regulated in different contexts.

-

Developing combination therapies that, for instance, simultaneously inhibit the oncogenic YWHAG pathway while restoring the function of tumor suppressors.

A thorough understanding of these context-dependent interactions is paramount for successfully translating research on miR-217 into effective therapeutic strategies for glioblastoma.

References

- 1. MicroRNAs and glioblastoma: roles in core signalling pathways and potential clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [The role of micro-RNA in the regulation of signal pathways in gliomas] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent insights into the microRNA-dependent modulation of gliomas from pathogenesis to diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroRNAs and glioblastoma: roles in core signalling pathways and potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A three‐microRNA signature identifies two subtypes of glioblastoma patients with different clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MicroRNA-217 inhibits cell proliferation and invasion by targeting Runx2 in human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MicroRNA-217 inhibits cell proliferation and invasion by targeting Runx2 in human glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MiR-217 promoted the proliferation and invasion of glioblastoma by repressing YWHAG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of microRNAs in Multidrug Resistance of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Exploring the Multi-Faceted Role of Sirtuins in Glioblastoma Pathogenesis and Targeting Options - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

miR-217: A Potent Tumor Suppressor in Colorectal Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MicroRNA-217 (miR-217) has emerged as a critical tumor-suppressive non-coding RNA in the pathogenesis of colorectal cancer (CRC). Consistently downregulated in CRC tissues compared to healthy colorectal tissue, its diminished expression is significantly correlated with advanced tumor grade and poorer patient prognosis. Functionally, miR-217 impedes colorectal carcinogenesis by inhibiting cell proliferation, inducing apoptosis, and suppressing cell migration and invasion. These anti-oncogenic effects are mediated through the direct targeting of key oncogenes, most notably KRAS, Mitogen-activated protein kinase 1 (MAPK1), and Astrocyte elevated gene-1 (AEG-1). By repressing these targets, miR-217 effectively dampens the MAPK/ERK signaling pathway, a critical cascade for cancer cell growth and survival. This technical guide synthesizes the current understanding of miR-217 in CRC, presenting key quantitative data, detailed experimental protocols, and elucidated signaling pathways to support further research and the development of novel therapeutic strategies.

Expression and Clinical Significance of miR-217 in Colorectal Cancer

Quantitative real-time PCR (qRT-PCR) has been the primary method for assessing miR-217 expression levels in both clinical samples and CRC cell lines. Studies consistently demonstrate a significant downregulation of miR-217 in cancerous tissues.

Table 1: Relative Expression of miR-217 in Colorectal Cancer Tissues and Cell Lines

| Comparison Group | Fold Change/Expression Level | p-value | Reference |

| CRC Tissues vs. Adjacent Noncancerous Tissues | Significantly lower (Mean ± SD: 2.71 ± 0.89 vs. 7.82 ± 1.8) | <0.001 | [1] |

| High-Grade CRC vs. Low-Grade CRC | Significantly lower (Mean ± SD: 1.98 ± 1.16 vs. 3.12 ± 1.08) | <0.05 | [1] |

| CRC Cell Lines (SW480, SW620, etc.) vs. Normal Colorectal Cell Line (NCM460) | Lower expression in all tested CRC cell lines | Not specified | [2] |

Low expression of miR-217 has been identified as an independent prognostic factor for poor overall survival in CRC patients.[2][3] Kaplan-Meier survival analysis revealed that patients in the low miR-217 expression group had significantly poorer overall survival rates compared to the high-expression group (P<0.005).[3][4]

Functional Role of miR-217 in Colorectal Cancer

Ectopic overexpression of miR-217 in CRC cell lines has been shown to inhibit key malignant phenotypes.

Table 2: Effects of miR-217 Overexpression on CRC Cell Lines

| Cellular Process | Cell Lines | Quantitative Effect | p-value | Reference |

| Apoptosis | SW480 | 6.16 ± 0.31% (miR-217) vs. 3.44 ± 0.57% (control) | <0.01 | [2] |

| SW620 | 19.93 ± 0.52% (miR-217) vs. 9.77 ± 0.45% (control) | <0.01 | [2] | |

| RKO | Significantly higher apoptosis rate | Not specified | [1] | |

| Cell Cycle Arrest | SW480 (G0/G1 phase) | 81.16 ± 0.06% (miR-217) vs. 72.78 ± 0.71% (control) | <0.01 | [2] |

| SW620 (G0/G1 phase) | 66.94 ± 0.91% (miR-217) vs. 56.69 ± 0.70% (control) | <0.01 | [2] | |

| Proliferation & Colony Formation | Not specified | Significantly inhibited | Not specified | [2] |

| Invasion | Not specified | Significantly inhibited | Not specified | [2] |

Molecular Mechanisms: Targeting Key Oncogenic Pathways

miR-217 exerts its tumor-suppressive functions by directly binding to the 3'-untranslated regions (3'-UTRs) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.

The miR-217-MAPK Signaling Axis

A primary mechanism of miR-217 is the suppression of the MAPK signaling pathway.[1][3] This is achieved through the direct targeting of KRAS and MAPK1.[1][3][5] Downregulation of these key components leads to reduced activity of the entire RAS/Raf/MAPK cascade, which is crucial for cell proliferation and survival.[1][4] Furthermore, overexpression of miR-217 has been shown to decrease the expression of anti-apoptotic proteins Bcl-2 and Bcl-xl, which are downstream effectors of the MAPK pathway.[1]

References

- 1. miR-217 regulates tumor growth and apoptosis by targeting the MAPK signaling pathway in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MicroRNA-217 functions as a prognosis predictor and inhibits colorectal cancer cell proliferation and invasion via an AEG-1 dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. miR-217 regulates tumor growth and apoptosis by targeting the MAPK signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. KRAS-associated microRNAs in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

function of miR-217 in epithelial-mesenchymal transition

An In-depth Technical Guide on the Function of miR-217 in Epithelial-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-217 (miR-217) has emerged as a critical regulator of the epithelial-mesenchymal transition (EMT), a cellular process pivotal to embryonic development, tissue repair, and pathological conditions, most notably cancer metastasis. This guide provides a comprehensive technical overview of the multifaceted role of miR-217 in modulating EMT. We delve into its molecular targets, the signaling pathways it influences, and the experimental methodologies used to elucidate its function. Quantitative data from key studies are summarized, and detailed protocols for essential experiments are provided to facilitate further research in this area. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear and structured understanding of the complex interactions involving miR-217.

Introduction to miR-217 and Epithelial-Mesenchymal Transition

Epithelial-mesenchymal transition is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This transition is orchestrated by a complex network of signaling pathways and transcription factors. MicroRNAs (miRNAs), a class of small non-coding RNAs, have been identified as key post-transcriptional regulators within this network.

miR-217 is a microRNA that has been shown to play a significant, though sometimes context-dependent, role in the regulation of EMT. Its expression is frequently dysregulated in various cancers, and it has been demonstrated to influence cell proliferation, migration, invasion, and drug resistance by targeting multiple mRNAs involved in the EMT process.

Molecular Targets of miR-217 in EMT

miR-217 exerts its function by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Several key proteins involved in EMT have been validated as direct targets of miR-217.

-

Metadherin (MTDH): In breast cancer, miR-217-5p directly targets MTDH, a protein known to promote tumor progression and metastasis. Downregulation of MTDH by miR-217 leads to the suppression of EMT.[1][2][3][4]

-

Sirtuin 1 (SIRT1): SIRT1, a histone deacetylase, is a direct target of miR-217 in several cancers, including pancreatic cancer.[5][6][7][8] By inhibiting SIRT1, miR-217 can modulate EMT-related processes.

-

Dachshund Homolog 1 (DACH1): DACH1, a cell fate determination factor, has been identified as a target of miR-217 in breast cancer.[9][10] The interaction between miR-217 and DACH1 can influence cell proliferation and EMT.

-

Kruppel-like Factor 5 (KLF5): In triple-negative breast cancer, miR-217 has been shown to target KLF5, a transcription factor involved in cell growth and migration.[11]

-

Phosphatase and Tensin Homolog (PTEN) and SMAD Family Member 7 (SMAD7): In liver cancer, the miR-216a/217 cluster targets both PTEN and SMAD7, leading to the activation of the PI3K/Akt and TGF-β signaling pathways, respectively, and promoting EMT.[12][13]

Signaling Pathways Modulated by miR-217 in EMT

By regulating its target genes, miR-217 influences several critical signaling pathways that govern the EMT process.

-

NF-κB Signaling Pathway: In breast cancer, by targeting MTDH, miR-217-5p inhibits the NF-κB signaling pathway. This is evidenced by a decrease in p65 expression and an increase in IκBα levels, leading to the suppression of EMT.[1][2][4]

-

PI3K/Akt Signaling Pathway: Through the targeting of PTEN, the miR-216a/217 cluster activates the PI3K/Akt signaling pathway in liver cancer.[12][13] This pathway is a well-established driver of cell survival, proliferation, and EMT.

-

TGF-β Signaling Pathway: The targeting of SMAD7 by the miR-216a/217 cluster in liver cancer results in the activation of the TGF-β signaling pathway, a potent inducer of EMT.[12][13]

Below is a diagram illustrating the signaling pathways influenced by miR-217 in the context of EMT.

Caption: Signaling pathways regulated by miR-217 in EMT.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the role of miR-217 in EMT.

Table 1: Expression Levels of miR-217 and its Targets in Cancer

| Cancer Type | Tissue/Cell Line | Molecule | Regulation | Fold Change/p-value | Reference |

| Breast Cancer | Tumor vs. Normal | miR-217-5p | Downregulated | p<0.05 | [3] |

| Breast Cancer | Tumor vs. Normal | MTDH | Upregulated | p<0.05 | [3] |

| Breast Cancer | SK-BR3, BT549 vs. MCF10A | miR-217-5p | Downregulated | Markedly lower | [3] |

| Breast Cancer | SK-BR3, BT549 vs. MCF10A | MTDH | Upregulated | Markedly higher | [3] |

| Breast Cancer | Tumor vs. Normal | miR-217 | Upregulated | Significantly upregulated | [9][10] |

| Pancreatic Cancer | Tumor vs. Normal | miR-217 | Downregulated | Obviously down-regulated | [6] |

| Pancreatic Cancer | Tumor vs. Normal | SIRT1 | Upregulated | Negatively correlated with miR-217 | [6] |

| Liver Cancer | Recurrent vs. Non-recurrent | miR-216a/217 | Upregulated | Significantly up-regulated | [12] |

Table 2: Functional Effects of miR-217 Modulation on EMT-related Phenotypes

| Cancer Type | Cell Line | Modulation | Effect | Quantitative Measure | Reference |

| Breast Cancer | SK-BR3, BT549 | miR-217-5p overexpression | Inhibition of invasion | Significant inhibition | [3] |

| Breast Cancer | SK-BR3, BT549 | miR-217-5p overexpression | Inhibition of migration | Significant inhibition | [3] |

| Breast Cancer | MCF-7 | miR-217 mimics | Suppression of proliferation | Significant suppression | [9][10] |

| Triple-Negative Breast Cancer | HCC1937, HCC1806 | miR-217 overexpression | Suppression of cell growth | Significant suppression | [11] |

| Triple-Negative Breast Cancer | HCC1937, HCC1806 | miR-217 overexpression | Inhibition of cell migration | Significant inhibition | [11] |

| Liver Cancer | Epithelial HCC cells | miR-216a/217 overexpression | Increased migration | Increased | [12] |

| Liver Cancer | Epithelial HCC cells | miR-216a/217 overexpression | Increased metastatic ability | Increased | [12] |

| Pancreatic Cancer | TGF-β1 treated PC cells | miR-217 ectopic expression | Induction of MET | Remarkable induction | [6] |

Table 3: Luciferase Reporter Assay for Target Validation

| miRNA | Target Gene | Cell Line | Effect of miRNA overexpression | Outcome | Reference |

| miR-217-5p | MTDH | Breast Cancer Cells | Decreased luciferase activity | Direct Target | [3] |

| miR-217 | SIRT1 | PANC-1 | Decreased activity of SIRT1 3'UTR | Direct Target | [7] |

| miR-217 | DACH1 | Breast Cancer Cells | Decreased luciferase activity | Direct Target | [9][10] |

| miR-217 | KLF5 | TNBC Cells | Decreased luciferase activity | Direct Target | [11] |

| miR-216a/217 | PTEN | Liver Cancer Cells | Decreased luciferase activity | Direct Target | [12] |

| miR-216a/217 | SMAD7 | Liver Cancer Cells | Decreased luciferase activity | Direct Target | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of miR-217 in EMT.

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR) for miRNA and mRNA

This protocol is for the quantification of miR-217 and its target mRNAs.

Caption: Workflow for qRT-PCR analysis of miRNA and mRNA.

Protocol:

-

Total RNA Extraction: Isolate total RNA from cultured cells or tissues using TRIzol reagent according to the manufacturer's protocol.

-

RNA Quantification and Quality Assessment: Determine the concentration and purity of the extracted RNA using a NanoDrop spectrophotometer.

-

Reverse Transcription (RT):

-

For miRNA: Synthesize cDNA from total RNA using a TaqMan MicroRNA Reverse Transcription Kit with a stem-loop RT primer specific for miR-217.

-

For mRNA: Synthesize cDNA using a High-Capacity cDNA Reverse Transcription Kit with oligo(dT) or random primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

For miRNA: Perform qRT-PCR using a TaqMan Universal PCR Master Mix and a specific TaqMan probe for miR-217. Use U6 small nuclear RNA as an internal control.

-

For mRNA: Perform qRT-PCR using SYBR Green PCR Master Mix and primers specific for the target genes (e.g., MTDH, SIRT1, DACH1, KLF5, PTEN, SMAD7). Use GAPDH or β-actin as an internal control.

-

-

Data Analysis: Calculate the relative expression levels using the 2-ΔΔCt method.

Western Blotting for EMT Marker Proteins

This protocol is for the detection of changes in epithelial and mesenchymal marker proteins.

Protocol:

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) and target proteins (e.g., MTDH, SIRT1) overnight at 4°C. Use an antibody against GAPDH or β-actin as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration and Invasion Assays (Transwell Assay)

This protocol assesses the migratory and invasive capabilities of cells.

Caption: Workflow for Transwell migration and invasion assays.

Protocol:

-

Preparation of Inserts: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is required.

-

Cell Seeding: Seed cells (e.g., 5 x 104 cells) in serum-free medium into the upper chamber of the inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

-

Incubation: Incubate the plates for 24-48 hours.

-

Removal of Non-migrated Cells: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated/invaded cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Dual-Luciferase Reporter Assay for Target Validation

This protocol is to confirm the direct interaction between miR-217 and its target's 3'-UTR.

Protocol:

-

Vector Construction: Clone the wild-type 3'-UTR of the target gene containing the predicted miR-217 binding site into a luciferase reporter vector (e.g., pmirGLO). Create a mutant version of the 3'-UTR with a mutated seed sequence as a control.

-

Co-transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter vector (wild-type or mutant) and either a miR-217 mimic or a negative control mimic.

-

Incubation: Incubate the cells for 48 hours.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in cells co-transfected with the wild-type 3'-UTR and miR-217 mimic compared to controls indicates a direct interaction.

Conclusion and Future Directions

miR-217 plays a pivotal, albeit complex, role in the regulation of epithelial-mesenchymal transition. Its ability to target multiple key components of EMT-driving signaling pathways underscores its potential as a therapeutic target. In cancers where miR-217 acts as a tumor suppressor by inhibiting EMT, strategies to restore its expression could be beneficial. Conversely, in contexts where it may promote certain aspects of tumorigenesis, its inhibition could be explored.

Future research should focus on further elucidating the context-dependent functions of miR-217 in different cancer types and at various stages of tumor progression. The development of sophisticated in vivo models will be crucial to validate the therapeutic potential of targeting the miR-217-EMT axis. Furthermore, a deeper understanding of the upstream mechanisms that regulate miR-217 expression will provide additional avenues for therapeutic intervention. For drug development professionals, the miR-217 network presents a promising landscape for the discovery of novel cancer therapeutics.

References

- 1. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]

- 2. Western blot assay for EMT markers: [bio-protocol.org]

- 3. miR-217-5p suppresses epithelial-mesenchymal transition and the NF-κB signaling pathway in breast cancer via targeting of metadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. miR-217-5p suppresses epithelial-mesenchymal transition and the NF-κB signaling pathway in breast cancer via targeting of metadherin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 6. Chronic pancreatitis and pancreatic cancer demonstrate active epithelial-mesenchymal transition profile, regulated by miR-217-SIRT1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sirtuins and Cancer: Role in the Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MiR-217 Promotes Tumor Proliferation in Breast Cancer via Targeting DACH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MiR-217 Promotes Tumor Proliferation in Breast Cancer via Targeting DACH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. miR-217 inhibits triple-negative breast cancer cell growth, migration, and invasion through targeting KLF5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MicroRNA-216a/217-induced epithelial-mesenchymal transition targets PTEN and SMAD7 to promote drug resistance and recurrence of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scite.ai [scite.ai]

An In-depth Technical Guide on the Discovery and Characterization of hsa-miR-217

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNAs (miRNAs) are a class of small, non-coding RNA molecules that play crucial roles in regulating gene expression at the post-transcriptional level. Among these, hsa-miR-217 has emerged as a significant regulator in a multitude of cellular processes and is implicated in the pathogenesis of various human diseases, including cancer, cardiovascular disorders, and neurological conditions. This technical guide provides a comprehensive overview of the discovery, characterization, and functional analysis of hsa-miR-217. It details its target genes, its influence on key signaling pathways such as PI3K/AKT and MAPK, and its dysregulation in various disease states. Furthermore, this document offers detailed experimental protocols for the study of hsa-miR-217 and presents quantitative data in a structured format to facilitate understanding and further research.

Discovery and Biogenesis of hsa-miR-217

While a singular definitive "discovery" paper is not readily identifiable, the existence of hsa-miR-217 was established through large-scale cloning and sequencing efforts aimed at identifying novel miRNA species. The biogenesis of hsa-miR-217 follows the canonical miRNA processing pathway. Initially, it is transcribed as a long primary transcript (pri-miRNA) by RNA polymerase II. This pri-miRNA is then processed in the nucleus by the Drosha-DGCR8 microprocessor complex into a shorter precursor hairpin structure (pre-miRNA). Following export to the cytoplasm, the pre-miRNA is further cleaved by the Dicer enzyme to yield the mature, approximately 22-nucleotide, double-stranded miRNA duplex. One strand of this duplex, the mature hsa-miR-217, is then incorporated into the RNA-induced silencing complex (RISC), which guides it to its target messenger RNAs (mRNAs) to mediate translational repression or mRNA degradation.[1]

hsa-miR-217 in Human Disease

The dysregulation of hsa-miR-217 expression has been documented in a wide array of human diseases, where it can function as either a tumor suppressor or an oncomiR depending on the cellular context.[2]

Cancer

In many cancers, hsa-miR-217 is downregulated and acts as a tumor suppressor.[3] Its re-expression has been shown to inhibit cell proliferation, migration, and invasion in various cancer cell lines, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[4][5] Conversely, in some malignancies, it has been reported to be upregulated and may contribute to tumorigenesis.[2]

Cardiovascular Disease

In the cardiovascular system, hsa-miR-217 has been implicated in the pathogenesis of conditions such as atherosclerosis and cardiac hypertrophy.[6][7] Studies have shown that its expression is elevated in the blood of patients with atherosclerosis and in failing hearts.[7][8] It has been linked to endothelial cell senescence and dysfunction.[9]

Neurological Disorders

The role of hsa-miR-217 in neurological disorders is an emerging area of research. Dysregulated expression of hsa-miR-217 has been observed in conditions like glioblastoma and has been linked to neuronal cell fate decisions following endoplasmic reticulum stress.[10][11] There is also evidence suggesting its potential involvement in the pathology of Alzheimer's disease.[12]

Validated Targets and Signaling Pathways

hsa-miR-217 exerts its biological functions by targeting a variety of mRNAs, thereby modulating key signaling pathways.

Key Validated Targets

-

Sirtuin 1 (SIRT1): A histone deacetylase that plays a critical role in cell metabolism, stress resistance, and aging. hsa-miR-217 directly targets the 3' UTR of SIRT1, leading to its downregulation. This interaction has been implicated in endothelial senescence and the progression of atherosclerosis.[6][9]

-

Phosphatase and Tensin Homolog (PTEN): A tumor suppressor gene that negatively regulates the PI3K/AKT signaling pathway. By targeting PTEN, hsa-miR-217 can promote cell survival and proliferation. This mechanism is particularly relevant in cardiac hypertrophy and certain cancers.[7][13]

-

KRAS Proto-Oncogene, GTPase (KRAS): A key component of the MAPK signaling pathway, often mutated in cancer. hsa-miR-217 has been shown to target KRAS, thereby inhibiting cancer cell proliferation.

-

Mitogen-Activated Protein Kinase 1 (MAPK1): Also known as ERK2, a central kinase in the MAPK pathway that regulates cell growth and differentiation.

Modulated Signaling Pathways

-

PI3K/AKT Signaling Pathway: This pathway is crucial for cell growth, survival, and proliferation. By downregulating its negative regulator, PTEN, hsa-miR-217 can lead to the activation of the PI3K/AKT pathway.[3]

-

MAPK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. hsa-miR-217 can inhibit this pathway by targeting key components like KRAS and MAPK1.[3]

-

Wnt/β-catenin Signaling Pathway: This pathway is essential for embryonic development and tissue homeostasis, and its dysregulation is often associated with cancer. hsa-miR-217 has been reported to modulate this pathway in certain contexts.[1]

Quantitative Data Summary

The following tables summarize the quantitative expression data of hsa-miR-217 and its key targets in various disease states as reported in the literature.

Table 1: Dysregulation of hsa-miR-217 in Various Diseases

| Disease | Tissue/Cell Type | Expression Change | Fold Change (approx.) | p-value | Reference |

| Non-Small Cell Lung Cancer | Tumor Tissue | Downregulated | - | <0.05 | [14] |

| Colorectal Cancer | Tumor Tissue | Upregulated | - | <0.05 | [5] |

| Glioblastoma | Tumor Tissue | Downregulated | - | <0.05 | [1] |

| Atherosclerosis | Blood | Upregulated | ~2.5 | <0.05 | [8] |

| Chronic Heart Failure | Cardiac Tissue | Upregulated | ~2.0 | <0.05 | [7] |

Table 2: Effect of hsa-miR-217 Modulation on Target Gene Expression

| Target Gene | Cell Line | hsa-miR-217 Modulation | Change in Target Expression | Fold Change (approx.) | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | SIRT1 | THP-1 Macrophages | miR-217 inhibitor | Upregulated | ~2.0 | <0.05 |[8] | | PTEN | HEK293T cells | miR-217 mimic | Downregulated | ~0.6 (40% reduction) | <0.05 |[7] | | SIRT1 | Non-small cell lung cancer cells | miR-217 mimic | Downregulated | - | <0.05 |[14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of hsa-miR-217.

Quantification of hsa-miR-217 by Stem-Loop RT-qPCR

This protocol allows for the specific and sensitive quantification of mature hsa-miR-217 from total RNA samples.

Materials:

-

Total RNA isolated from cells or tissues

-

TaqMan MicroRNA Reverse Transcription Kit

-

hsa-miR-217 specific stem-loop RT primer

-

TaqMan Universal PCR Master Mix

-

hsa-miR-217 specific TaqMan probe and primers

-

Real-time PCR instrument

Procedure:

-

Reverse Transcription (RT): a. Prepare the RT master mix on ice by combining the 100 mM dNTPs, MultiScribe™ Reverse Transcriptase, 10X Reverse Transcription Buffer, and RNase Inhibitor from the kit. b. In a separate tube, mix 10-100 ng of total RNA with the hsa-miR-217 specific stem-loop RT primer and nuclease-free water. c. Add the RT master mix to the RNA-primer mix. d. Incubate the reaction at 16°C for 30 minutes, followed by 42°C for 30 minutes, and then 85°C for 5 minutes to inactivate the enzyme.

-

Quantitative PCR (qPCR): a. Prepare the qPCR master mix by combining the TaqMan Universal PCR Master Mix, the specific TaqMan probe and primers for hsa-miR-217, and nuclease-free water. b. Add the cDNA product from the RT reaction to the qPCR master mix. c. Perform the qPCR reaction using a real-time PCR instrument with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Data Analysis: a. Determine the cycle threshold (Ct) values for hsa-miR-217 and a reference small RNA (e.g., U6 snRNA). b. Calculate the relative expression of hsa-miR-217 using the ΔΔCt method.

Target Validation using Dual-Luciferase Reporter Assay

This assay is used to confirm the direct interaction between hsa-miR-217 and the 3' UTR of a putative target gene.

Materials:

-

HEK293T or other suitable cell line

-

psiCHECK-2 vector (or similar dual-luciferase reporter vector)

-

hsa-miR-217 mimic and negative control mimic

-

Lipofectamine 3000 or other transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Vector Construction: a. Amplify the 3' UTR of the putative target gene containing the predicted hsa-miR-217 binding site. b. Clone the amplified 3' UTR fragment into the multiple cloning site downstream of the Renilla luciferase gene in the psiCHECK-2 vector. c. Create a mutant version of the 3' UTR with mutations in the hsa-miR-217 seed binding site as a negative control.

-

Cell Transfection: a. Seed HEK293T cells in a 24-well plate and allow them to attach overnight. b. Co-transfect the cells with the psiCHECK-2 vector containing the wild-type or mutant 3' UTR and either the hsa-miR-217 mimic or a negative control mimic using a suitable transfection reagent.

-

Luciferase Assay: a. After 24-48 hours of incubation, lyse the cells using the passive lysis buffer provided with the assay kit. b. Measure the Firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's instructions.

-

Data Analysis: a. Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample. b. A significant decrease in the relative luciferase activity in cells co-transfected with the wild-type 3' UTR and the hsa-miR-217 mimic compared to the controls indicates a direct interaction.

Cell Invasion Assay using Transwell Chambers

This assay assesses the effect of hsa-miR-217 on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Transwell inserts with 8.0 µm pore size polycarbonate membrane

-

Matrigel Basement Membrane Matrix

-

Serum-free medium and medium with serum (chemoattractant)

-

hsa-miR-217 mimic or inhibitor, and negative controls

-

Transfection reagent

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Cell Transfection: a. Transfect the cancer cells with hsa-miR-217 mimic, inhibitor, or negative controls and incubate for 24-48 hours.

-

Chamber Preparation: a. Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Invasion Assay: a. Harvest the transfected cells and resuspend them in serum-free medium. b. Seed the cells into the upper chamber of the Matrigel-coated transwell inserts. c. Add medium containing serum to the lower chamber as a chemoattractant. d. Incubate the plate for 24-48 hours to allow for cell invasion.

-

Staining and Quantification: a. After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. b. Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet. c. Count the number of stained cells in several random fields under a microscope.

-

Data Analysis: a. Compare the number of invading cells between the different treatment groups to determine the effect of hsa-miR-217 on cell invasion.

Mandatory Visualizations

Signaling Pathways

Caption: The PI3K/AKT signaling pathway and its regulation by hsa-miR-217 through PTEN.

Caption: The MAPK signaling pathway and its inhibition by hsa-miR-217 at multiple points.

Experimental Workflow

Caption: A typical experimental workflow for the functional characterization of hsa-miR-217.

Conclusion

hsa-miR-217 is a multifaceted miRNA with significant implications in human health and disease. Its role as a tumor suppressor in many cancers, coupled with its involvement in cardiovascular and neurological pathologies, makes it a compelling target for further investigation and potential therapeutic development. The continued elucidation of its target genes and the signaling pathways it regulates will undoubtedly provide deeper insights into disease mechanisms and may pave the way for novel diagnostic and therapeutic strategies. The experimental protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing our understanding of this important microRNA.

References

- 1. MIR217 microRNA 217 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. MicroRNA-217: A regulator of human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MicroRNA-217: a therapeutic and diagnostic tumor marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hsa-miR-217 Inhibits the Proliferation, Migration, and Invasion in Non-small Cell Lung Cancer Cells Via Targeting SIRT1 and P53/KAI1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diseases.jensenlab.org [diseases.jensenlab.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. miR-217 Promotes Cardiac Hypertrophy and Dysfunction by Targeting PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MicroRNA-217 is involved in the progression of atherosclerosis through regulating inflammatory responses by targeting sirtuin 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. miR-217 regulates normal and tumor cell fate following induction of Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. miR-217-5p NanomiRs Inhibit Glioblastoma Growth and Enhance Effects of Ionizing Radiation via EZH2 Inhibition and Epigenetic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Bioinformatics analysis of differentially expressed miRNAs in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hsa-miR-217 Inhibits the Proliferation, Migration, and Invasion in Non-small Cell Lung Cancer Cells Via Targeting SIRT1 and P53/KAI1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Transcriptional Regulation of the MIR217 Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MicroRNA-217 (miR-217) is a small non-coding RNA that plays a pivotal role in a multitude of cellular processes, acting as a tumor suppressor in several cancers. Its expression is tightly controlled at the transcriptional level by a complex interplay of signaling pathways, transcription factors, and epigenetic modifications. Understanding the intricacies of MIR217 gene regulation is paramount for the development of novel therapeutic strategies targeting diseases where its expression is dysregulated. This technical guide provides a comprehensive overview of the current knowledge on the transcriptional regulation of the MIR217 gene, detailing the key signaling pathways, experimental methodologies to study its regulation, and presenting quantitative data from relevant studies.

Core Transcriptional Regulatory Mechanisms

The transcription of the MIR217 gene is predominantly controlled by the Unfolded Protein Response (UPR) pathway and is also subject to epigenetic silencing. These two mechanisms represent the core of MIR217 expression regulation.

The Unfolded Protein Response (UPR) Pathway

The UPR is a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). A key branch of the UPR, the PERK pathway, has been identified as a direct transcriptional activator of MIR217.

Under ER stress, the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, promotes the preferential translation of Activating Transcription Factor 4 (ATF4). ATF4 then transcriptionally activates the DNA Damage Inducible Transcript 3 (DDIT3), also known as C/EBP homologous protein (CHOP).[1][2][3][4] CHOP is a transcription factor that directly binds to the promoter of the MIR217 gene, inducing its expression.[1] Chromatin immunoprecipitation (ChIP) assays have confirmed the direct binding of CHOP to the MIR217 promoter region.[1]

The induction of miR-217 via the PERK-ATF4-CHOP axis is a critical component of the cellular response to prolonged ER stress, often tipping the balance towards apoptosis.[1][5]

Quantitative Data on MIR217 Expression under UPR Induction

| Cell Line | Treatment | Fold Change in MIR217 Expression (approx.) | Reference |

| NIH3T3 | Thapsigargin (300 nmol/L) for 24h | ~4.5 | [6][7] |

| NIH3T3 | Tunicamycin (1 mg/mL) for 24h | ~3.5 | [7] |

| NIH3T3 | Low-glucose medium for 24h | ~3.0 | [6][7] |

Epigenetic Regulation

Epigenetic modifications, particularly DNA methylation, play a crucial role in silencing MIR217 expression in certain pathological contexts, such as breast ductal carcinoma in situ (DCIS).

The primary mechanism involves the DNA methyltransferase 1 (DNMT1), which is responsible for maintaining DNA methylation patterns.[8][9] In some cancers, DNMT1 is overexpressed and directly targets the CpG islands in the promoter region of the MIR217 gene, leading to its hypermethylation and subsequent transcriptional silencing.

Furthermore, the Hedgehog-GLI signaling pathway has been implicated in the epigenetic regulation of MIR217. Activation of this pathway can lead to the upregulation of DNMT1, thereby indirectly promoting the methylation and silencing of the MIR217 gene.[10][11][12][13]

Experimental Protocols for Studying MIR217 Transcription

This section provides detailed methodologies for key experiments used to investigate the transcriptional regulation of the MIR217 gene.

Luciferase Reporter Assay for Promoter Activity